2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a benzyl ester group, which is known for its role in enhancing the lipophilicity of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxy-ethylsulfanylmethyl group. The final step involves esterification with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyl ester group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol and the corresponding pyrrolidine derivative.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The hydroxy-ethylsulfanylmethyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The benzyl ester group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid methyl ester
- 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid ethyl ester
- 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid propyl ester
Uniqueness
2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which enhances its lipophilicity and potentially its biological activity. This makes it a valuable compound for research in drug development and other applications where membrane permeability is crucial.
Properties
IUPAC Name |
benzyl 2-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-9-10-20-12-14-7-4-8-16(14)15(18)19-11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJCLPHTDCANCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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